
1-(4-甲氧基苯基)丙-1-胺盐酸盐
描述
“1-(4-Methoxyphenyl)propan-1-amine hydrochloride” is a chemical compound with the CAS Number: 244145-40-2 . It has a molecular weight of 201.7 . The IUPAC name for this compound is (1S)-1-(4-methoxyphenyl)-1-propanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “1-(4-Methoxyphenyl)propan-1-amine hydrochloride” is 1S/C10H15NO.ClH/c1-3-10(11)8-4-6-9(12-2)7-5-8;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m0./s1 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a sealed container in a dry room .科学研究应用
光学活性中间体的合成
1-(4-甲氧基苯基)丙-1-胺盐酸盐用于合成光学活性中间体,如 (R)-1-(4-甲氧基苯基)丙-2-胺,这是 (R,R)-福莫特罗的关键中间体,由 d-丙氨酸合成,总收率相对较高。此过程包括保护氨基、环化、与格氏试剂偶联、还原和脱保护等步骤 (Fan 等,2008 年)。
在抗菌化合物合成中
该化合物在合成具有显着抗菌活性的丙芳基胺中也至关重要。这涉及 3-(4-氟苯基)-3-(4-甲氧基苯基)-1-丙胺与芳香醛和酮缩合,然后还原所得偶氮甲碱,所得化合物及其草酸盐和盐酸盐表现出很高的抗菌活性 (Arutyunyan 等,2017 年)。
反应动力学和机理
1-(4-甲氧基苯基)丙-1-胺盐酸盐衍生物与一系列二级脂环胺的反应已在动力学上进行了研究。这项研究提供了对反应机理和动力学的宝贵见解,有助于更好地理解其化学行为及其在各种化学过程中的潜在应用 (Castro 等,2001 年)。
高自旋有机聚合物的开发
该化合物用于制备具有溶剂溶解性和成膜性的高分子量、高自旋有机聚合物。由于其独特的化学和物理性质,这些聚合物在各种应用中显示出巨大的潜力 (Kurata 等,2007 年)。
用于合成通用构建块的生产
4-甲氧基苯基衍生物用于合成化学合成的通用构建块,证明了其在推进合成方法和促进新材料和化学品开发中的作用 (Fischer 等,2014 年)。
作用机制
Target of Action
The primary target of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride is the serotonin transporter . This compound also interacts with alpha receptors . These targets play a crucial role in neurotransmission, particularly in the regulation of mood, appetite, and sleep.
Mode of Action
1-(4-Methoxyphenyl)propan-1-amine hydrochloride acts as a potent and selective serotonin releasing agent . It binds to the serotonin transporter, leading to an increase in the concentration of serotonin in the synaptic cleft. This compound also binds to alpha receptors, mediating its effects .
Biochemical Pathways
The compound’s interaction with the serotonin transporter affects the serotonergic pathway , leading to increased serotonin levels in the synaptic cleft . The downstream effects of this include mood elevation and appetite suppression. Interaction with alpha receptors can lead to vasoconstriction or vasodilation, depending on the subtype of the receptor .
Result of Action
The molecular and cellular effects of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride’s action include increased serotonin levels in the synaptic cleft and modulation of alpha receptor activity . These effects can lead to changes in mood, appetite, and vascular tone.
安全和危害
生化分析
Biochemical Properties
1-(4-Methoxyphenyl)propan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with sodium-dependent dopamine and serotonin transporters, acting as an inhibitor . These interactions are crucial as they influence the compound’s biochemical properties and its role in neurotransmitter regulation.
Cellular Effects
The effects of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound acts as a potent and selective serotonin releasing agent, binding to alpha receptors to mediate these effects . This interaction can lead to changes in cellular activities, including alterations in neurotransmitter levels and receptor activation.
Molecular Mechanism
At the molecular level, 1-(4-Methoxyphenyl)propan-1-amine hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to sodium-dependent dopamine and serotonin transporters, inhibiting their function . This inhibition leads to increased levels of neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. Additionally, it may interact with other receptors and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under sealed, dry conditions at room temperature . Its effects on cellular function may vary over time, depending on the experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enhanced neurotransmission and improved cognitive function. At higher doses, it may cause toxic or adverse effects, including neurotoxicity and behavioral changes . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental studies.
Metabolic Pathways
1-(4-Methoxyphenyl)propan-1-amine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and clearance from the body. The compound is metabolized by enzymes such as monoamine oxidase, which plays a role in its degradation and elimination . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and its overall impact on the body.
Transport and Distribution
The transport and distribution of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by sodium-dependent transporters, which facilitate its uptake and distribution within the body . This transport mechanism is essential for its localization and accumulation in target tissues, influencing its pharmacological effects.
Subcellular Localization
The subcellular localization of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to synaptic vesicles, where it exerts its effects on neurotransmitter release and receptor activation . Understanding its subcellular localization is important for elucidating its mechanism of action and its impact on cellular function.
属性
IUPAC Name |
1-(4-methoxyphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-10(11)8-4-6-9(12-2)7-5-8;/h4-7,10H,3,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPAINWSSZGNKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine](/img/structure/B1419132.png)
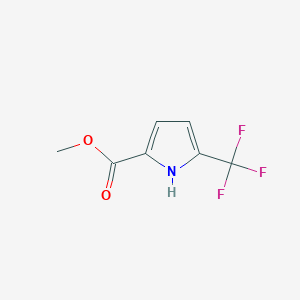
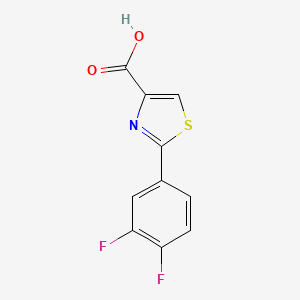
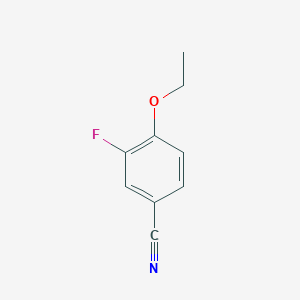

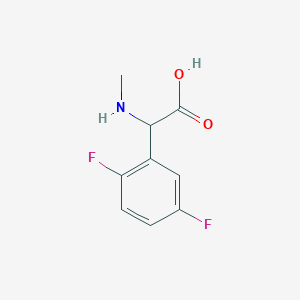
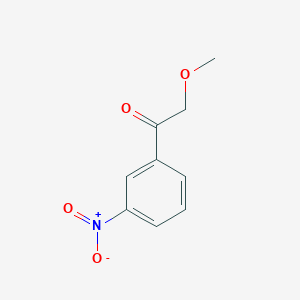

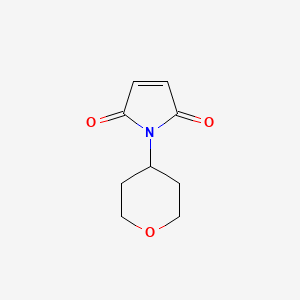

![3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419147.png)
![4-Chloro-2-[(cyclopropylmethyl)amino]benzonitrile](/img/structure/B1419150.png)
![2-[(cyclobutylmethyl)amino]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B1419154.png)